Spectroscopic Data for (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine: A Technical Guide
Spectroscopic Data for (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine: A Technical Guide
Introduction
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural framework amenable to a variety of spectroscopic interrogations. This guide provides an in-depth analysis of its spectroscopic signature, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. Understanding the spectroscopic data is paramount for confirming molecular identity, assessing purity, and elucidating structural details that govern its chemical behavior and potential applications.
This document delves into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide not only the spectral data but also the underlying scientific principles and practical experimental protocols, ensuring a self-validating and authoritative resource.
Molecular Structure and Key Features
A foundational understanding of the molecular architecture is crucial for interpreting its spectroscopic output. The molecule consists of a central methylene bridge connecting a p-toluenesulfonyl group and an aniline moiety. This arrangement gives rise to distinct electronic environments for the constituent atoms, which are reflected in the spectroscopic data.
Caption: Molecular Structure of the target compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.40 | Singlet | 3H | Ar-CH ₃ |
| ~3.8 (Broad) | Singlet | 2H | NH ₂ |
| ~4.20 | Singlet | 2H | S-CH ₂-Ar |
| ~6.65 | Doublet | 2H | Aromatic CH (ortho to NH₂) |
| ~7.05 | Doublet | 2H | Aromatic CH (meta to NH₂) |
| ~7.35 | Doublet | 2H | Aromatic CH (ortho to SO₂) |
| ~7.70 | Doublet | 2H | Aromatic CH (meta to SO₂) |
Expert Interpretation
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Aromatic Protons (6.5-8.0 ppm): The two aromatic rings will exhibit distinct sets of signals. The protons on the aniline ring are expected to be shifted upfield (to lower ppm values) due to the electron-donating effect of the amino group (-NH₂). Conversely, the protons on the p-toluenesulfonyl ring will be shifted downfield due to the electron-withdrawing nature of the sulfonyl group (-SO₂). The para-substitution pattern on both rings is expected to produce two sets of doublets for each ring, a characteristic AA'BB' system.
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Methylene Protons (~4.20 ppm): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent electron-withdrawing sulfonyl group and the aromatic ring.
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Amino Protons (~3.8 ppm): The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
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Methyl Protons (~2.40 ppm): The three protons of the methyl group (-CH₃) on the p-tolyl moiety are equivalent and will appear as a sharp singlet.
Caption: Correlation of structure to predicted ¹H NMR signals.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which enhances spectral resolution.
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Data Acquisition: Acquire the spectrum using a standard proton pulse sequence. Key parameters to consider include the spectral width (typically -2 to 12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
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Data Processing: Process the raw data by applying a Fourier transform. Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule.
¹³C NMR Data
Publicly available data from spectral databases indicates the presence of the expected carbon signals for this molecule[2].
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~21.5 | Ar-C H₃ |
| ~63.0 | S-C H₂-Ar |
| ~115.0 | Aromatic C H (ortho to NH₂) |
| ~128.0 | Aromatic C H (meta to SO₂) |
| ~129.0 | Quaternary Aromatic C (ipso to CH₂) |
| ~130.0 | Aromatic C H (ortho to SO₂) |
| ~131.0 | Aromatic C H (meta to NH₂) |
| ~135.0 | Quaternary Aromatic C (ipso to SO₂) |
| ~144.0 | Quaternary Aromatic C (ipso to CH₃) |
| ~148.0 | Quaternary Aromatic C (ipso to NH₂) |
Expert Interpretation
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Aromatic Carbons (115-150 ppm): The spectrum will show distinct signals for the twelve aromatic carbons. Due to symmetry in the para-substituted rings, several pairs of carbons are chemically equivalent, reducing the total number of expected aromatic signals. The carbon attached to the electron-donating amino group will be shielded (lower ppm), while the carbon attached to the electron-withdrawing sulfonyl group will be deshielded (higher ppm).
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Methylene Carbon (~63.0 ppm): The methylene bridge carbon will appear at a characteristic chemical shift, influenced by the adjacent sulfur and aromatic ring.
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Methyl Carbon (~21.5 ppm): The methyl carbon of the p-tolyl group will resonate in the typical upfield region for alkyl carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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Instrument Setup: Tune the NMR spectrometer to the ¹³C frequency.
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Data Acquisition: A standard proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A greater number of scans and a longer relaxation delay are often necessary to obtain a good spectrum for all carbons, especially quaternary carbons which have longer relaxation times.
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Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and calibration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
IR Spectral Data
The IR spectrum of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine will exhibit characteristic absorption bands corresponding to its key functional groups[2].
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Rings |
| 2950-2850 | Weak | Aliphatic C-H Stretch | -CH₂-, -CH₃ |
| ~1620 | Strong | N-H Bend | Primary Amine (-NH₂) |
| ~1510 | Strong | C=C Stretch | Aromatic Rings |
| 1320-1290 | Strong | Asymmetric SO₂ Stretch | Sulfone (-SO₂-) |
| 1160-1120 | Strong | Symmetric SO₂ Stretch | Sulfone (-SO₂-) |
Expert Interpretation
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N-H Vibrations: The presence of a primary amine is strongly indicated by a pair of medium-intensity peaks in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong bending vibration around 1620 cm⁻¹ further confirms the -NH₂ group.
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S=O Vibrations: The sulfone group is characterized by two strong absorption bands: an asymmetric stretch typically between 1320-1290 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹.
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C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹.
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C=C Vibrations: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
Caption: Experimental workflow for IR spectroscopy.
Experimental Protocol: IR Spectroscopy (Thin Solid Film)
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Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.
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Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
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Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.
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Data Analysis: Identify the positions (in cm⁻¹) and relative intensities of the major absorption bands and correlate them with specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry Data
The mass spectrum of this compound is available in public databases[2].
Table 4: Key Mass Spectrometry Data
| m/z | Interpretation |
| 261 | Molecular Ion [M]⁺ |
| 155 | Fragment: [CH₃-C₆H₄-SO₂]⁺ |
| 106 | Fragment: [H₂N-C₆H₄-CH₂]⁺ |
| 91 | Fragment: [CH₃-C₆H₄]⁺ (Tropylium ion) |
Expert Interpretation
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Molecular Ion: The peak at m/z 261 corresponds to the molecular weight of the compound (C₁₄H₁₅NO₂S), confirming its elemental composition.
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Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The cleavage of the C-S bond is a likely fragmentation pathway.
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A fragment at m/z 155 corresponds to the p-toluenesulfonyl cation.
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A fragment at m/z 106 corresponds to the 4-aminobenzyl cation.
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The peak at m/z 91 is a common fragment for toluene-containing compounds, corresponding to the stable tropylium ion.
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Experimental Protocol: Mass Spectrometry (Electron Ionization)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a radical cation (the molecular ion).
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine. The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous confirmation of its structure and provides a benchmark for quality control in its synthesis and application. This comprehensive guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this compound in their scientific endeavors.
References
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PubChem. (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine. National Center for Biotechnology Information. [Link]
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University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]
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Royal Society of Chemistry. (2014). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions - Supplementary Information. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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Oregon State University. (n.d.). The Mass Spectrometry Experiment. [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
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PubChem. 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine. National Center for Biotechnology Information. [Link]
(Note: Image is a placeholder representation of the labeled structure described below.)
